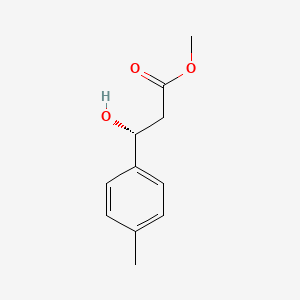
3-(4-Fluoro-2-methoxyphenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-2-methoxyphenyl)butanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methoxyphenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-methoxybenzene.
Grignard Reaction: The starting material undergoes a Grignard reaction with butylmagnesium bromide to form the corresponding phenylbutane derivative.
Oxidation: The phenylbutane derivative is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluoro-2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluoro-2-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Fluoro-2-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
- 3-Fluoro-5-methoxyphenylboronic acid
Uniqueness
3-(4-Fluoro-2-methoxyphenyl)butanoic acid is unique due to the specific arrangement of the fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the butanoic acid moiety also adds to its distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H13FO3 |
|---|---|
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
3-(4-fluoro-2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-7(5-11(13)14)9-4-3-8(12)6-10(9)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
ZHMTXKXGICIKNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=C(C=C(C=C1)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


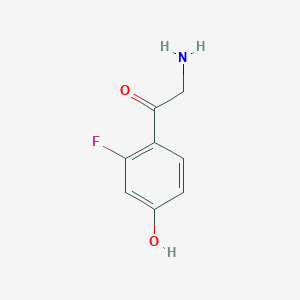
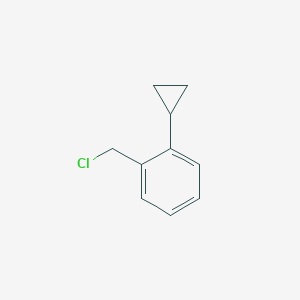
![1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)
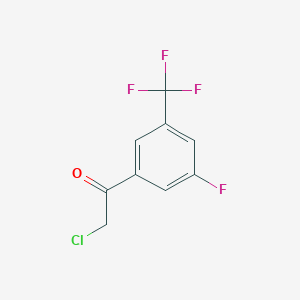
![4,5-dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B13589908.png)
![1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one](/img/structure/B13589909.png)
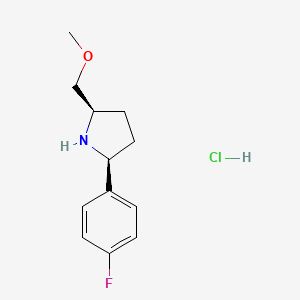
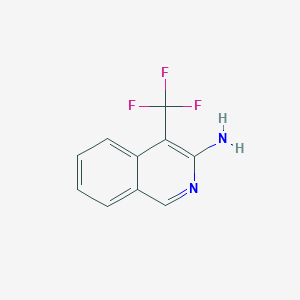
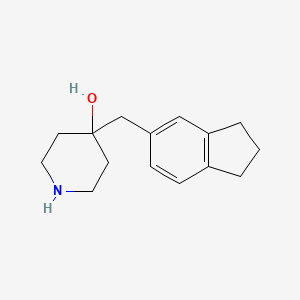
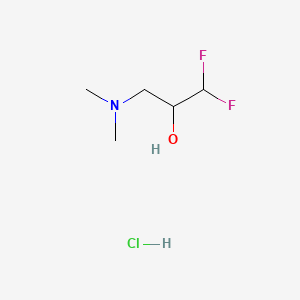
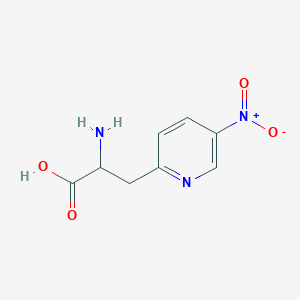
![tert-butylN-(2-amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate](/img/structure/B13589936.png)

